molecular formula C33H40O15 B12818814 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Cat. No.: B12818814
M. Wt: 676.7 g/mol
InChI Key: COHHGQPQHHUMDG-BIQJDJQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sagittatoside A is a secondary flavonol glycoside derived from the plant Epimedium. It is known for its bioactive properties and is found in very low content in Epimedium species. This compound has garnered attention due to its potential therapeutic applications, particularly in traditional Chinese medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sagittatoside A can be synthesized through the enzymatic hydrolysis of epimedin A. One efficient method involves using a recyclable aqueous organic two-phase enzymatic hydrolysis system. This system consists of propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase and epimedin A. The hydrolysis is performed at 60°C for 1 hour, resulting in the complete conversion of epimedin A to sagittatoside A .

Industrial Production Methods

In an industrial setting, the preparation of sagittatoside A can be achieved through the immobilization of recombinant β-glucosidase on surface-modified mesoporous silica, such as Santa Barbara Amorphous 15. This method allows for the purification and immobilization of the enzyme in one step, enhancing the efficiency and stability of the process .

Chemical Reactions Analysis

Types of Reactions

Sagittatoside A primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of epimedin A to sagittatoside A is a key reaction, facilitated by β-glucosidase. This reaction involves the cleavage of glycosidic bonds, resulting in the formation of sagittatoside A .

Common Reagents and Conditions

    Reagents: β-dextranase, β-glucosidase

    pH 4.5 buffer, 60°C, 1 hour

Major Products

The major product formed from the hydrolysis of epimedin A is sagittatoside A. This reaction is highly efficient, with a conversion rate of over 95% .

Scientific Research Applications

Mechanism of Action

Sagittatoside A exerts its effects through various molecular pathways. It has been shown to induce apoptosis by regulating key proteins in the intrinsic apoptosis pathway, including Bax, Bcl-2, Caspase-3, and Caspase-9. This mechanism is likely related to its ability to modulate cellular processes and promote cell death in cancer cells .

Comparison with Similar Compounds

Sagittatoside A is similar to other flavonol glycosides found in Epimedium, such as icariin, baohuoside I, and icaritin. it is unique in its higher bioactivity and efficiency in vivo. Unlike its counterparts, sagittatoside A has shown better stability and reusability in enzymatic hydrolysis processes .

List of Similar Compounds

  • Icariin
  • Baohuoside I
  • Icaritin
  • Epimedin C

Sagittatoside A stands out due to its superior bioactivity and potential therapeutic applications, making it a valuable compound for further research and industrial applications.

Properties

Molecular Formula

C33H40O15

Molecular Weight

676.7 g/mol

IUPAC Name

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32?,33?/m0/s1

InChI Key

COHHGQPQHHUMDG-BIQJDJQNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

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